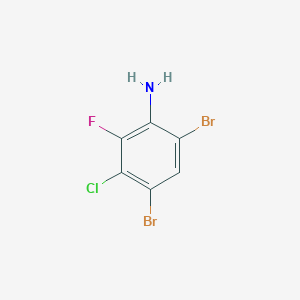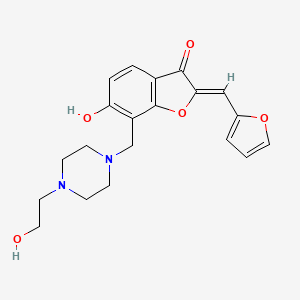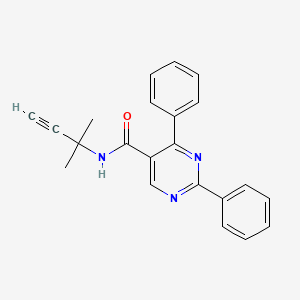
4,6-Dibromo-3-chloro-2-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
While the specific compound 4,6-Dibromo-3-chloro-2-fluoroaniline is not directly discussed in the provided papers, we can infer some information based on related compounds and their chemical behavior. The compound is likely to be a halogenated aniline, which is a type of aromatic amine that has been substituted with multiple halogens (bromine, chlorine, and fluorine in this case). These types of compounds are often used in the pharmaceutical industry and in the synthesis of dyes and pigments.
Synthesis Analysis
The synthesis of halogenated anilines is not directly addressed in the provided papers. However, paper discusses the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid as a multireactive building block for the synthesis of various heterocyclic compounds. This suggests that similar halogenated compounds can be used as starting materials in complex organic syntheses, potentially including the synthesis of this compound.
Molecular Structure Analysis
Paper provides insight into the molecular structure of a closely related compound, 2,6-dibromo-3-chloro-4-fluoroaniline. The crystal and molecular structure of this compound is determined to be monoclinic with specific lattice parameters. It is reasonable to assume that this compound would have a similar molecular structure, with the potential for classical intra- and intermolecular hydrogen bonds and halogen interactions, as observed in the related compound.
Chemical Reactions Analysis
The chemical reactivity of halogenated anilines can be quite complex due to the presence of multiple reactive sites. Paper discusses the selective modification of a polyfunctionalized quinoxaline derivative, which is derived from a reaction involving 4-fluoroaniline. This indicates that halogenated anilines can undergo various chemical reactions, leading to a diverse array of derivatives. The specific reactivity of this compound would depend on the position of the halogens and the conditions of the reaction.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be partially deduced from the properties of related compounds. For instance, the presence of halogens is likely to increase the density and molecular weight of the compound compared to aniline itself. The electronic properties of such compounds, as mentioned in paper , can be computed using density functional theory, which would provide insights into their reactivity. The compound's solubility, melting point, and boiling point would be influenced by the halogen substituents and could be determined experimentally.
Scientific Research Applications
Synthesis of Fluorinated Biphenyls
A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, involves the use of 2-fluoro-4-bromoaniline. This method, developed to circumvent the high costs and toxic byproducts associated with traditional synthesis, highlights the importance of halogenated anilines in pharmaceutical manufacturing processes (Qiu et al., 2009).
Development of Chemosensors
Research on 4-Methyl-2,6-diformylphenol (DFP) based compounds for detecting various analytes, including metal ions and anions, showcases the utility of fluorinated compounds in developing highly selective and sensitive chemosensors. Such sensors are crucial for environmental monitoring and diagnostics (Roy, 2021).
Fluorescence Microscopy in Soil Microbiology
The use of fluorescent compounds, including 5-(4,6-dichlorotriazinyl) aminofluorescein, for staining and visualization of soil microorganisms underlines the role of fluorinated anilines in enhancing the capabilities of fluorescence microscopy. This application is vital for studying microbial distribution and activity in various microhabitats (Li, Dick, & Tuovinen, 2004).
Toxicity Evaluation of Fluorophores
The review of the toxicity of widely used fluorophores in molecular imaging emphasizes the need for careful evaluation of fluorinated compounds before their clinical use. Such studies ensure the safe application of fluorophores in real-time cancer diagnosis and other biomedical imaging techniques (Alford et al., 2009).
Radiative Decay Engineering
Fluorinated compounds play a crucial role in radiative decay engineering (RDE), a technique that modifies the emission of fluorophores by altering their radiative decay rates. RDE has potential applications in increasing the photostability and efficacy of fluorescent probes in medical diagnostics and biotechnology (Lakowicz, 2001).
properties
IUPAC Name |
4,6-dibromo-3-chloro-2-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2ClFN/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPPMIYFBYJDRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)F)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(3-Chloro-4-methylbenzenesulfonyl)-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2,4,6,10,12-hexaene-8,8-dione](/img/structure/B2552207.png)
![3-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2552208.png)
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)ethanone](/img/structure/B2552210.png)

![N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2552212.png)

![1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine](/img/structure/B2552217.png)

![2-(4-methoxyphenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2552219.png)
![4-oxo-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-4H-chromene-2-carboxamide](/img/structure/B2552221.png)


![[3-(Triazol-2-yl)azetidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2552226.png)
![5-benzyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2552230.png)